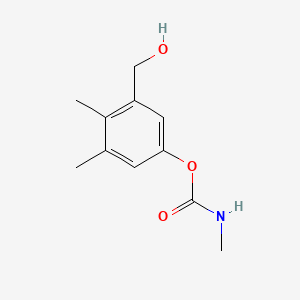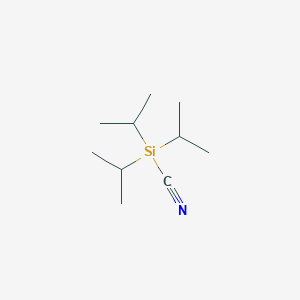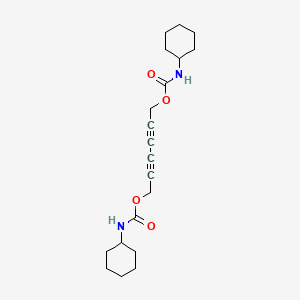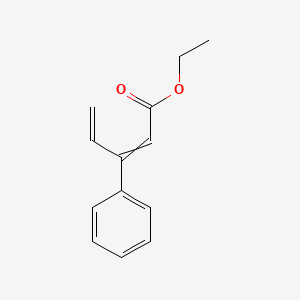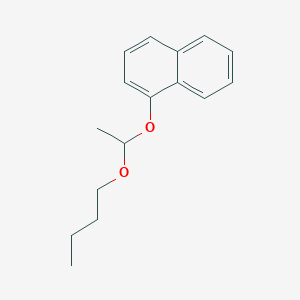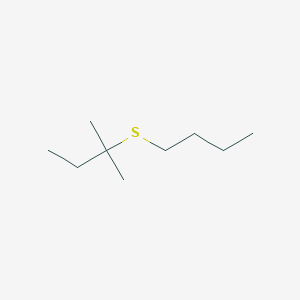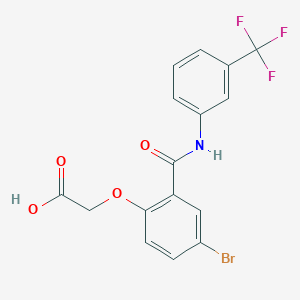
(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-(trifluoromethyl)phenyl isocyanate with a suitable phenoxyacetic acid derivative under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonchlorinated organic solvents and specific temperature controls are crucial to the process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromine atom and phenylacetic acid moiety but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl group but lacks the bromine atom.
Phenylboronic acid: Contains a phenyl group and boronic acid moiety but lacks the bromine and trifluoromethyl groups.
Uniqueness
(4-Bromo-2-(((3-(trifluoromethyl)phenyl)amino)carbonyl)phenoxy)acetic acid is unique due to the combination of its bromine atom, trifluoromethyl group, and phenoxyacetic acid moiety.
Properties
CAS No. |
35508-59-9 |
|---|---|
Molecular Formula |
C16H11BrF3NO4 |
Molecular Weight |
418.16 g/mol |
IUPAC Name |
2-[4-bromo-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H11BrF3NO4/c17-10-4-5-13(25-8-14(22)23)12(7-10)15(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
InChI Key |
GPPQNUYNLQIZDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


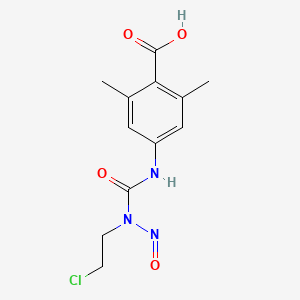
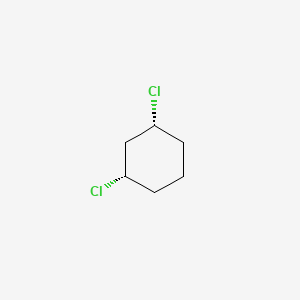
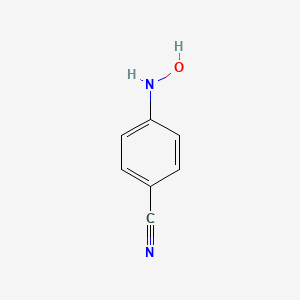
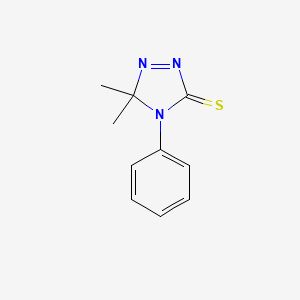
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
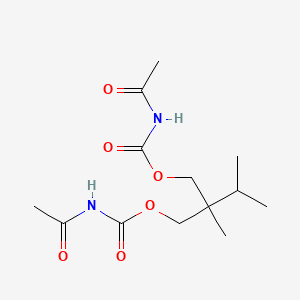

![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
